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Introduction

Photoreactive isoimides are a class of polymers gaining significant attention in the
microelectronics industry for their use in photolithography, particularly as positive-tone
photoresists.[1][2] These materials, often referred to as positive-working photosensitive
polyimides (PSPIs), combine the excellent thermal stability, mechanical strength, and dielectric
properties of polyimides with the processing advantages of a photoresist.[3][4] Unlike
conventional photoresists that are removed after patterning, PSPIs remain as a permanent part
of the device, serving as an insulating or passivation layer.[3] This simplifies the manufacturing
process, reduces material costs, and improves production yield.[2][3]

Typically, a positive-tone PSPI formulation consists of a polyisoimide (PIl) polymer, which acts
as a binder resin, and a photoreactive diazonaphthoquinone (DNQ) compound that functions
as a photosensitizer.[2][5] The polyisoimide precursor offers excellent solubility in a wide range
of organic solvents, making it ideal for creating uniform thin films via spin coating.[2] Upon
exposure to ultraviolet (UV) light, the DNQ sensitizer undergoes a chemical transformation that
dramatically increases the solubility of the exposed regions in an aqueous alkaline developer.
[1][6] A final thermal curing step converts the patterned isoimide precursor into a robust,
chemically resistant polyimide film.[1][2]

Applications

Due to their advantageous properties, photoreactive isoimide-based photoresists are widely
used in advanced semiconductor packaging and microelectromechanical systems (MEMS).[2]
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[7] Specific applications include:

Interlayer Dielectrics: Forming insulating layers between metal lines in integrated circuits.[3]
Stress Buffer Coatings: Protecting semiconductor chips from mechanical stress.[2]
Passivation Layers: Shielding circuits from physical damage and chemical attack.[3]

Redistribution Layers (RDL): Used in wafer-level packaging to reroute electrical connections.

[1]8]

Pixel Definition Layers (PDL): In display technologies like AMOLED to define individual pixel
areas.[2]

Chemical Mechanism of Positive-Tone Photoreactive
Isoimide Systems

The photolithographic process in these systems is primarily driven by the photochemical

reaction of the DNQ sensitizer within the polyisoimide matrix.

Initial State (Unexposed): The polyisoimide resin, containing the dispersed, non-polar DNQ
photosensitizer, is insoluble in the aqueous alkaline developer (e.g., Tetramethylammonium
hydroxide, TMAH).

Exposure: When exposed to UV radiation (typically 365 nm or 436 nm), the DNQ molecule
undergoes a Wolff rearrangement. During this process, it loses a nitrogen molecule (N2) and
rearranges to form a ketene intermediate.

Chemical Transformation: In the presence of ambient water within the film, the highly
reactive ketene intermediate is rapidly converted into a polar indene carboxylic acid.

Development: The formation of this carboxylic acid in the exposed regions renders them
highly soluble in the alkaline developer solution. The unexposed regions, containing the
original non-polar DNQ, remain insoluble and are left behind, thus creating a positive-tone
pattern.
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o Curing: Afinal high-temperature bake (e.g., >250°C) converts the patterned polyisoimide
precursor into the final, chemically stable polyimide structure through thermal isomerization.

[5]
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Caption: Photochemical mechanism of a positive-tone isoimide photoresist.
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Quantitative Data Summary

The performance of photoreactive isoimide systems can be tailored by adjusting the polymer

structure and the formulation of the photoresist. The table below summarizes key performance

metrics from cited studies.

Parameter Value Substrate Conditions Reference
. 365 nm UV
Resolution 10 um Glass [9]
exposure
N 365 nm UV
3 pm Silicon Wafer [9]
exposure
L 365 nm UV
Sensitivity 70 mJ/cm? N/A [9]
exposure
436 nm UV
250 mJ/cm? N/A [2]
exposure
365 nm UV
Contrast 2.5 N/A [9]
exposure
436 nm UV
15 N/A [2]
exposure
Developer 5% TMAH (aq) N/A 45°C [5]
2.38% TMAH
Room
(aq) + 2- N/A [2]
Temperature
Propanol
Post-Exposure ]
150°C N/A 10 min [5]
Bake
Final Curing
>250°C N/A N/A [5]
Temp.
up to 360°C N/A N/A [2]
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Protocols: Photolithography Using a Positive-Tone
Photoreactive Isoimide Resist

This section provides a detailed, step-by-step protocol for patterning a substrate using a
positive-tone photoreactive isoimide photoresist.

Materials and Equipment

e Substrate: Silicon wafer, glass slide, or other suitable material.

o Photoresist: Photoreactive isoimide formulation (e.g., Polyisoimide with 20-30 wt% DNQ
sensitizer in NMP).

o Adhesion Promoter (optional): Hexamethyldisilazane (HMDS).

o Developer: Aqueous Tetramethylammonium hydroxide (TMAH), e.g., 2.38 wt%.
e Rinse Solution: Deionized (DI) water.

 Stripping/Cleaning Solvents: Acetone, Isopropanol (IPA).

o Equipment: Spin coater, hot plate, UV exposure system (e.g., mask aligner), nitrogen gun,
beakers, wafer carriers.

o Safety: Appropriate personal protective equipment (PPE), including safety glasses, gloves,
and lab coat. Work should be performed in a cleanroom environment with proper ventilation.

Experimental Workflow Diagram
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Caption: Standard workflow for photolithography with photoreactive isoimides.
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Detailed Protocol

1. Substrate Preparation

e Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, for 5-10
minutes each.

» Rinse the substrate with DI water and dry it completely using a nitrogen gun.

o Perform a dehydration bake on a hot plate at 120-150°C for at least 10 minutes to remove
any adsorbed moisture from the surface.[7] Let the substrate cool to room temperature.

2. Adhesion Promotion (Optional)

o To improve resist adhesion, especially for fine features, an adhesion promoter like HMDS
can be applied.[6][7]

o Apply a few drops of HMDS to the center of the cooled substrate on the spin coater.
e Spin at approximately 3000 rpm for 30-40 seconds to create a monolayer.[7]

3. Spin Coating

o Center the substrate on the spin coater chuck.

» Dispense a small puddle of the photoreactive isoimide solution onto the center of the
substrate. The amount will depend on the substrate size and desired thickness.

e Spin the substrate. A typical two-stage process is used:

o Spread Cycle: 500 rpm for 10 seconds to evenly distribute the resist.
o Spin Cycle: 2000-4000 rpm for 30-60 seconds. The final speed determines the film
thickness (higher speed = thinner film).

 After spinning, carefully remove the wafer and place it on a wafer carrier.
4. Soft Bake

e This step removes most of the solvent from the photoresist film.
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Place the coated substrate on a hot plate set to 90-110°C for 60-120 seconds. The exact
temperature and time depend on the specific resist formulation and film thickness.

Allow the substrate to cool completely before exposure.
. UV Exposure
Place the substrate in the UV exposure system (e.g., mask aligner).
Position the photomask over the substrate. Ensure the mask is clean and free of particles.

Expose the photoresist to UV light (e.g., 365 nm i-line) with a specific dose.[9] The required
dose (measured in mJ/cm?) will vary based on the resist sensitivity and film thickness (e.g.,
70-250 mJ/cm?).[2][9]

. Post-Exposure Bake (PEB)
A PEB step can enhance the contrast and resolution of the pattern.

Place the exposed substrate on a hot plate set to a temperature between 90°C and 140°C
for 60-120 seconds.[3] This step helps to drive the photochemical reaction to completion.

Let the substrate cool to room temperature.
. Development

Immerse the substrate in the TMAH developer solution.[7] Gentle agitation can be used to
improve uniformity.

Development time can range from 30 to 90 seconds. The exposed areas will dissolve away.

The exact time should be optimized for the specific process to avoid over- or under-
development.

. Rinse and Dry

Immediately after development, immerse the substrate in a beaker of DI water for at least 30
seconds to stop the development process.[7]
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e Thoroughly rinse with a stream of DI water.

e Gently dry the substrate with a nitrogen gun.

9. Hard Bake / Curing

» This final step converts the patterned photoresist precursor into a stable polyimide film.
e Place the substrate in a programmable oven or on a hot plate.

o Ramp the temperature up slowly to the final curing temperature (e.g., 250-360°C) and hold
for 30-60 minutes.[2][5] A slow ramp rate is crucial to prevent film stress and cracking.

o After curing, allow the substrate to cool down slowly to room temperature. The patterned,
robust polyimide layer is now complete.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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